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molecular formula C11H9Cl2NO3 B076836 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid CAS No. 14091-10-2

2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid

Cat. No. B076836
M. Wt: 274.1 g/mol
InChI Key: HSYXRTFLJZJGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700598B2

Procedure details

140 mL 4 M HCl were added to a suspension of 21.0 g (76.6 mmol) 2-acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid in 100 mL N-methyl-2-pyrrolidinone and the reaction mixture was then heated for 4 h at an oil bath temperature of 125° C. The cooled reaction solution was poured onto a cooled mixture of 350 mL water and 120 mL toluene. The phases were separated, the aqueous phase was again extracted with toluene, the combined organic phases were extracted with water, filtered through Na2SO4 and evaporated down i. vac. The residue was taken up in 1 M NaOH and washed twice with diethyl ether. The aqueous phase was acidified with 2 M HCl and extracted three times with EtOAc. The combined organic phases were filtered through Na2SO4 and evaporated down i. vac. The residue was combined with diethyl ether, suction filtered and dried in the vacuum drying cupboard.
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.C(N[C:6](=[CH:10][C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[C:13]([Cl:18])[CH:12]=1)[C:7]([OH:9])=[O:8])(=O)C.[OH2:19].C1(C)C=CC=CC=1>CN1CCCC1=O>[Cl:18][C:13]1[CH:12]=[C:11]([CH2:10][C:6](=[O:19])[C:7]([OH:9])=[O:8])[CH:16]=[CH:15][C:14]=1[Cl:17]

Inputs

Step One
Name
Quantity
140 mL
Type
reactant
Smiles
Cl
Name
Quantity
21 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)O)=CC1=CC(=C(C=C1)Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
350 mL
Type
reactant
Smiles
O
Name
Quantity
120 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction solution
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was again extracted with toluene
EXTRACTION
Type
EXTRACTION
Details
the combined organic phases were extracted with water
FILTRATION
Type
FILTRATION
Details
filtered through Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated down i
WASH
Type
WASH
Details
washed twice with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc
FILTRATION
Type
FILTRATION
Details
The combined organic phases were filtered through Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated down i
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in the vacuum
CUSTOM
Type
CUSTOM
Details
drying cupboard

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)CC(C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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